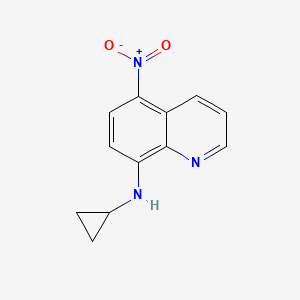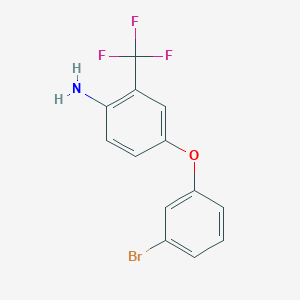
3-(Oxolan-3-yl)pyrrolidine
Overview
Description
3-(Oxolan-3-yl)pyrrolidine, also known as 3-tetrahydro-3-furanylpyrrolidine, is a chemical compound with the CAS Number: 1121057-47-3 . It has a molecular weight of 141.21 .
Synthesis Analysis
Pyrrolidine derivatives are known to be employed as pharmacophore groups in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 3-(Oxolan-3-yl)pyrrolidine is1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 3-(Oxolan-3-yl)pyrrolidine are not mentioned in the search results, pyrrolidine derivatives are known to be utilized in various chemical reactions for the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
3-(Oxolan-3-yl)pyrrolidine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Medicine: Therapeutic Agent Development
3-(Oxolan-3-yl)pyrrolidine, due to its pyrrolidine ring, is a key scaffold in medicinal chemistry for developing therapeutic agents . Its structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, which is crucial for drug design .
Agriculture: Pesticide Synthesis
In agriculture, derivatives of pyrrolidine like 3-(Oxolan-3-yl)pyrrolidine are used to synthesize pesticides. Their biological activity against pests makes them valuable for protecting crops and reducing the need for fertilizers .
Materials Science: Polymer Synthesis
The compound’s unique properties make it a candidate for synthesizing novel polymers with potential applications in materials science . Its ability to form diverse structures can lead to the development of new materials with specific characteristics.
Environmental Science: Pollution Remediation
Research into pyrrolidine derivatives includes their use in environmental science, particularly in pollution remediation processes. Their chemical properties may be harnessed to develop methods for treating contaminated water or soil .
Biochemistry: Enzyme Inhibition Studies
3-(Oxolan-3-yl)pyrrolidine is studied in biochemistry for its role in enzyme inhibition, which is fundamental in understanding metabolic pathways and developing inhibitors for various diseases .
Pharmacology: Drug Research and Development
This compound is utilized in pharmacology as an intermediate in drug R&D. Its derivatives have shown a range of activities, including antimicrobial, antiviral, and anticancer properties, making it a versatile tool in pharmacotherapy .
Chemical Engineering: Process Optimization
In chemical engineering, 3-(Oxolan-3-yl)pyrrolidine can be involved in process optimization. Its stability and reactivity can be advantageous in designing efficient and scalable chemical processes .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, 3-(Oxolan-3-yl)pyrrolidine may be used as a standard or reagent in chromatography and spectroscopy techniques to analyze complex mixtures and identify other compounds .
Safety and Hazards
The compound is classified as a danger according to the GHS05 and GHS07 pictograms . It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that 3-(Oxolan-3-yl)pyrrolidine and related compounds may have potential for future drug development.
Mechanism of Action
Target of Action
The primary targets of a compound are typically proteins or enzymes in the body that the compound interacts withCompounds with a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .
Mode of Action
The mode of action describes how the compound interacts with its targets. Without specific information on “3-(Oxolan-3-yl)pyrrolidine”, it’s difficult to provide details. The pyrrolidine ring structure can contribute to the stereochemistry of the molecule, which can influence its binding mode to target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. Steric factors and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
properties
IUPAC Name |
3-(oxolan-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOFWPBPHGGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-3-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
